molecular formula C13H18N2O4 B7721615 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Cat. No.: B7721615
M. Wt: 266.29 g/mol
InChI Key: JLBCSWWZSSVXRQ-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid (CAS: 500788-96-5 for the (R)-enantiomer ) is a Boc-protected amino acid derivative featuring a pyridin-3-yl substituent. Its molecular formula is C₁₃H₁₈N₂O₄, with a molecular weight of 278.30 g/mol. The compound is widely used in medicinal chemistry as a chiral building block for synthesizing bioactive molecules, such as RAS inhibitors (e.g., Elironrasib intermediates) , and is commercially available from suppliers like CymitQuimica and MedChemExpress . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBCSWWZSSVXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105454-25-9
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the propanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to introduce the pyridine ring.

    Coupling reactions: The protected amino acid can be coupled with other molecules using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amino acid.

    Oxidation and Reduction: The pyridine ring can undergo various oxidation and reduction reactions depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Deprotected amino acid: Resulting from hydrolysis.

    Oxidized or reduced pyridine derivatives: Depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Anticancer Agents
Research has indicated that derivatives of Boc-DL-Ala(pyridin-3-yl) can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the pyridine ring could improve the compound's interaction with cancer cell receptors, leading to enhanced therapeutic efficacy .

Peptide Synthesis

Boc-DL-Ala(pyridin-3-yl) serves as a crucial intermediate in peptide synthesis. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amino groups during peptide coupling reactions.

Data Table: Peptide Synthesis Applications

Application AreaDescriptionExample Compounds
Antimicrobial PeptidesSynthesis of peptides with antibacterial propertiesBoc-DL-Ala(pyridin-3-yl)-containing peptides
Enzyme InhibitorsDevelopment of peptide-based enzyme inhibitorsInhibitors targeting proteolytic enzymes
Vaccine DevelopmentUse in the design of peptide vaccinesPeptides mimicking viral antigens

Organic Synthesis

The compound is utilized in organic synthesis as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Case Study: Synthesis of Pyridine Derivatives
A notable application involves the synthesis of pyridine derivatives that exhibit anti-inflammatory properties. Researchers have successfully employed Boc-DL-Ala(pyridin-3-yl) as a precursor to synthesize compounds that modulate inflammatory pathways in cells .

Mechanistic Insights

Understanding the mechanisms by which Boc-DL-Ala(pyridin-3-yl) interacts with biological systems is crucial for optimizing its applications. Studies have shown that the compound can act as a substrate for specific enzymes, influencing metabolic pathways related to drug metabolism and clearance.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis, and is removed under controlled conditions to yield the active compound.

Comparison with Similar Compounds

The structural and functional properties of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid are best understood in comparison to analogous Boc-protected amino acids. Below is a detailed analysis categorized by substituent variations:

Pyridine Derivatives with Substituent Modifications
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties Reference
This compound (target compound) C₁₃H₁₈N₂O₄ 278.30 500788-96-5 (R) Intermediate for RAS inhibitors ; chiral synthesis
3-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid C₁₃H₁₆ClN₂O₄ 312.74 252989-87-0 Organic intermediate with enhanced lipophilicity due to Cl substitution
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid C₁₄H₁₇F₃N₂O₄ 334.30 1104071-84-2 High electron-withdrawing effect from CF₃; used in fluorinated drug candidates

Key Findings :

  • Chlorine and trifluoromethyl groups on the pyridine ring increase lipophilicity and metabolic stability, critical for CNS-targeting drugs .
  • The unsubstituted pyridin-3-yl group in the target compound balances aromatic π-stacking and hydrogen-bonding interactions, favoring kinase inhibitor design .
Non-Pyridine Aromatic Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties Reference
2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid C₂₀H₂₃NO₄ 341.41 138662-63-2 Hydrophobic scaffold for peptide backbone modifications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid C₁₂H₁₆N₂O₄S 284.33 56675-37-7 Thiophene enhances solubility in polar aprotic solvents
2-[(tert-Butoxycarbonyl)amino]-3-(4-fluoro-1H-indol-3-yl)propanoic acid C₁₆H₁₉FN₂O₄ 322.33 N/A Indole moiety supports serotonin receptor ligand synthesis

Key Findings :

  • Diphenylpropanoic acid derivatives exhibit higher hydrophobicity (LogP ~3.5), limiting aqueous solubility but improving membrane permeability .
  • Thiophene and indole derivatives offer improved solubility in organic solvents, facilitating solid-phase peptide synthesis .
Aliphatic and Hybrid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties Reference
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 16948-10-0 Compact structure for constrained peptide design
(2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid C₁₅H₂₁NO₆ 311.33 N/A Key intermediate for anti-inflammatory agent KZ-616
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid C₁₅H₂₀N₂O₅ 308.33 943449-15-8 Carbamoyl group enables hydrogen bonding in protease inhibitors

Key Findings :

  • The 2-methylpropanoic acid variant is favored in peptidomimetics due to its rigid backbone .
  • Hydroxy and carbamoyl groups introduce hydrogen-bonding sites, enhancing target binding affinity .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid, a compound with potential pharmaceutical applications, has garnered attention due to its structural properties and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 266.29 g/mol
  • CAS Number : 33814-94-7
  • Purity : Generally reported at 97% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the pyridine moiety suggests potential interactions with various receptors and enzymes, which may modulate physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cancer cell proliferation. The inhibition of these pathways could lead to reduced tumor growth and increased apoptosis in malignant cells .
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : There is emerging evidence that compounds with similar structures exhibit antimicrobial properties, indicating that this compound may also have efficacy against certain bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced proliferation in cancer cells
NeuroprotectionProtection against oxidative damage
AntimicrobialInhibition of bacterial growth

Study on Cancer Cell Lines

A study investigating the effects of this compound on various cancer cell lines revealed significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase, highlighting its potential as a therapeutic agent in oncology .

Neuroprotective Study

In vitro experiments demonstrated that this compound could reduce neuronal cell death induced by oxidative stress. This suggests a protective role against conditions like Alzheimer's disease, where oxidative damage is prevalent .

Q & A

Q. How can the synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid be optimized for improved yield and purity?

Methodological Answer:

  • Reaction Solvent and Conditions : Use DMF as the solvent with imidazole as a base to activate TBDMS-Cl for hydroxyl protection. This setup minimizes side reactions and enhances regioselectivity .
  • Purification : Employ silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 10:1 to 5:1) to isolate intermediates. For final products, preparative HPLC (e.g., XBridge phenyl column) ensures high purity (>95%) .
  • Yield Improvement : Optimize stoichiometry (e.g., 1.1 eq. of TBDMS-Cl) and reaction time (monitor via TLC). Typical yields range from 61–82% depending on the step .

Q. What purification strategies are effective for intermediates during synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel for polar intermediates, adjusting solvent polarity (e.g., CH2_2Cl2_2/CH3_3OH 15:1) to resolve structurally similar byproducts .
  • Acid-Base Extraction : For carboxylic acid intermediates, partition between ethyl acetate and aqueous citric acid (10%) to remove unreacted amines .
  • HPLC for Challenging Separations : Utilize reversed-phase HPLC (C18 or phenyl columns) with acetonitrile/water gradients for high-resolution purification of final products .

Q. What methodological considerations are critical for Boc deprotection without side reactions?

Methodological Answer:

  • Deprotection Reagents : Use LiOH in THF/H2_2O (3:2) at room temperature for ester hydrolysis. Avoid strong acids (e.g., TFA) to prevent pyridine ring protonation or decomposition .
  • Monitoring : Track reaction progress via TLC or LCMS. Quench with HCl (pH ~6) to precipitate the free carboxylic acid .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what impact does stereochemistry have on biological activity?

Methodological Answer:

  • Chiral Resolutions : Use enantiomerically pure starting materials (e.g., (S)- or (R)-amino acids) and confirm stereochemistry via chiral HPLC or polarimetry .
  • Impact on Activity : Studies on type D/L inhibitors show that enantiomers (e.g., R vs. S) exhibit distinct binding affinities to target proteins, necessitating strict stereochemical control for reproducibility .

Q. What strategies enable efficient incorporation of this compound into peptide sequences?

Methodological Answer:

  • Activation : Use HBTU/HOBt (1.1 eq.) with TEA (4 eq.) in DMF to activate the carboxylic acid for amide bond formation .
  • Coupling Conditions : React with free amines (e.g., lysine side chains) at room temperature for 72 hours. Post-reaction, purify via ethyl acetate extraction and silica gel chromatography (CH2_2Cl2_2/CH3_3OH) .
  • Applications : The pyridine moiety enhances peptide solubility and facilitates interactions with nucleic acids in bioconjugation studies .

Q. How can researchers address analytical challenges in characterizing this compound?

Methodological Answer:

  • NMR Analysis : Use 1^{1}H NMR (300–600 MHz) in CDCl3_3 or CD3_3OD to confirm Boc-group protons (δ 1.37 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm) .
  • HRMS Validation : Confirm molecular ion peaks (e.g., [M+H]+^+) with <3 ppm mass error to verify purity and identity .

Q. What role does this compound play in designing pH-sensitive probes?

Methodological Answer:

  • pH-Dependent Behavior : The tertiary amine in the pyridine ring (pKa ~5.0) undergoes protonation in endosomal compartments (pH ~5.5), enabling applications in drug delivery systems.
  • Functionalization : Conjugate with fluorophores (e.g., pyrene) via carbodiimide coupling to create probes for tracking intracellular trafficking .

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